2-(Chloromethyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINMADAIKCLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544576 | |
| Record name | 2-(Chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54288-80-1 | |
| Record name | 2-(Chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloromethyl Pyrrolidine and Its Stereoisomers
Direct Chloromethylation Strategies for Pyrrolidine (B122466) Rings
Directly introducing a chloromethyl group onto the carbon framework of a pyrrolidine ring is a formidable challenge due to the generally unreactive nature of sp³ C-H bonds. However, strategies have been developed that activate the pyrrolidine ring, particularly at the C-2 position, to facilitate electrophilic substitution.
The Blanc chloromethylation is a classic reaction that utilizes formaldehyde (B43269) and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride, to install a chloromethyl group onto an aromatic ring. wikipedia.orgalfa-chemistry.com The mechanism involves an electrophilic attack on the ring by an activated formaldehyde species. wikipedia.org Direct application to an unsubstituted pyrrolidine is not feasible, as the basic nitrogen atom would be immediately protonated under the acidic reaction conditions, deactivating the ring towards electrophilic attack.
However, adaptations of this chemistry are plausible for N-substituted pyrrolidines where the nitrogen is rendered non-basic and the substituent acts as an activating group. For instance, N-acyl groups, such as the tert-butoxycarbonyl (Boc) group, are known to activate the α-carbon. One reported functionalization involved the chloromethylation of N-Boc-ʟ-proline methyl ester to yield an α-chloroketone, demonstrating that an N-acyl group can enable electrophilic substitution at the α-position. whiterose.ac.uk While not a direct Blanc reaction, this transformation follows a similar principle of reacting an activated carbon center with a chloromethylating agent. The N-Boc group stabilizes a negative charge on the α-carbon, facilitating deprotonation and subsequent reaction with an electrophile.
To enhance safety and control reactivity, chloromethylating agents can be generated in situ. These methods avoid the storage and handling of highly reactive or toxic reagents. One common approach involves the reaction of chlorotrimethylsilane (B32843) with an activated form of formaldehyde, catalyzed by a Lewis acid such as stannic chloride (SnCl₄). universite-franco-italienne.org This generates a potent electrophilic species that can react with suitable nucleophilic substrates.
Another strategy involves the depolymerization of paraformaldehyde with hydrogen chloride to produce formaldehyde, which then forms the active chloromethylating agent. Ether-based reagents, such as dimethoxymethane, can also serve as precursors in the presence of an acid catalyst. These in situ methods are broadly applicable and could theoretically be used for the chloromethylation of appropriately activated N-substituted pyrrolidines.
A distinct approach utilizes visible-light-mediated photoredox catalysis. In one study, nitrogen-centered radicals were generated from N-sulfonylallylamines, which then underwent an annulation reaction with electron-rich olefins to construct highly functionalized chloromethylated pyrrolidines. nih.gov This modern strategy highlights the use of in situ generated radical intermediates for the construction of the target scaffold.
Multi-Step Synthesis from Precursor Molecules
Multi-step syntheses are the most common and reliable methods for preparing 2-(chloromethyl)pyrrolidine, offering greater control over regiochemistry and stereochemistry. These routes typically start from either the parent pyrrolidine heterocycle or from readily available, functionalized pyrrolidine derivatives.
Syntheses starting from the parent pyrrolidine molecule first require the introduction of a functional group handle at the 2-position, which can subsequently be converted to the chloromethyl group. A typical sequence involves the N-protection of pyrrolidine, often with a benzyl (B1604629) group, to prevent side reactions and to direct subsequent functionalization. The N-benzylpyrrolidine can then be functionalized at the 2-position before converting the introduced group into the desired chloromethyl moiety.
Another direct approach involves the reaction of pyrrolidine with chloroform (B151607) to prepare 2-chloromethyl-pyrrolidine hydrochloride, although specific conditions and yields for this transformation are not widely detailed.
The most prevalent strategy for synthesizing this compound involves the chemical modification of a pre-existing, functionalized pyrrolidine ring. A common and efficient precursor is pyrrolidine-2-methanol, which is commercially available in both racemic and enantiomerically pure forms. The primary alcohol of pyrrolidine-2-methanol can be converted into a chloride through standard functional group interconversion reactions.
The choice of chlorinating agent is critical and influences the reaction conditions and outcomes. Common reagents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and reagents for the Appel reaction (triphenylphosphine and carbon tetrachloride). smolecule.com The reaction typically requires protection of the pyrrolidine nitrogen, for example with a Boc group, to prevent undesired reactions with the acidic byproducts or the chlorinating agent itself.
| Precursor | Chlorinating Agent | Typical Solvent | Yield | Notes |
| N-Boc-pyrrolidine-2-methanol | Thionyl Chloride (SOCl₂) | Toluene | ~97% | Reaction proceeds at controlled, low-to-ambient temperatures. Current time information in Bangalore, IN. |
| N-Boc-pyrrolidine-2-methanol | Methanesulfonyl Chloride / LiCl | Dichloromethane | High | Two-step process: mesylation followed by nucleophilic substitution with chloride. Current time information in Bangalore, IN. |
| Pyrrolidine Derivative | Phosphorus Pentachloride (PCl₅) | Chlorinated Solvents | Good | A strong chlorinating agent suitable for converting alcohols. smolecule.com |
| N-Boc-pyrrolidine-2-methanol | Appel Reaction (PPh₃/CCl₄) | Acetonitrile | Moderate | Mild conditions, but requires stoichiometric phosphine (B1218219) and generates phosphine oxide byproduct. |
This table presents a summary of common methods for the chlorination of pyrrolidine-2-methanol derivatives based on established chemical principles and related literature. smolecule.comCurrent time information in Bangalore, IN.
Enantioselective and Diastereoselective Synthesis of Chiral this compound
The synthesis of stereochemically pure this compound is of paramount importance for its use in pharmaceutical applications, where biological activity is often dependent on a specific stereoisomer.
Enantioselective syntheses frequently leverage the "chiral pool," using naturally occurring, enantiopure starting materials. L-proline and its derivatives are ideal precursors. For example, N-Boc-L-proline can be reduced to N-Boc-(S)-pyrrolidine-2-methanol, which is then chlorinated as described in section 2.2.2 to yield (S)-N-Boc-2-(chloromethyl)pyrrolidine. This route ensures the retention of the original stereochemistry. Similarly, (R)-pyrrolidine-2-methanol can be used to access the (R)-enantiomer. Asymmetric synthesis techniques that employ chiral catalysts can also produce the desired enantiomer with high selectivity. smolecule.com
Diastereoselective synthesis aims to control the formation of a new stereocenter in a molecule that already contains one or more stereocenters. For example, the introduction of a chloromethyl group onto a pyrrolidine ring that is already substituted can be influenced by the existing stereocenter(s). Cascade reactions, such as those involving azomethine ylide cycloadditions followed by nucleophilic cyclization, have been developed to create substituted pyrrolidines with high diastereomeric purity in a single pot. nih.gov Furthermore, one-pot nitro-Mannich/hydroamination cascades catalyzed by a combination of a base and a gold(I) catalyst can produce substituted pyrrolidines with three stereocenters in high yields and excellent diastereoselectivities. rsc.org These advanced methods allow for the rapid construction of molecular complexity with precise stereochemical control.
Asymmetric Cyclization Approaches (e.g., Nitrile Anion Cyclization)
A notable strategy for the asymmetric synthesis of substituted pyrrolidines involves the intramolecular cyclization of a nitrile anion. researchgate.netacs.orgnih.gov This method has been effectively used to create 1,3,4-trisubstituted chiral pyrrolidines with high enantiomeric excess. researchgate.net The key step is a 5-exo-tet cyclization of a nitrile anion, which proceeds with a clean inversion of the configuration at the C-4 center. researchgate.netnih.gov
| Aryl Substituent | Activating Group | Base | Yield (%) | ee (%) |
| 2,4-Difluorophenyl | Diethyl chlorophosphate | LiHMDS | >95 | 94-99 |
| Phenyl | Diethyl chlorophosphate | LiHMDS | >95 | 94-99 |
| Electron-rich Phenyl | Diethyl chlorophosphate | LiHMDS | >95 | 94-99 |
| Data sourced from studies on nitrile anion cyclization for substituted pyrrolidines. researchgate.netnih.gov |
Utilization of Chiral Auxiliary-Mediated Reactions
Chiral auxiliaries provide a powerful and reliable method for directing the stereochemical outcome of reactions to form chiral pyrrolidines. By temporarily incorporating a chiral molecule, the stereoselectivity of key bond-forming steps can be controlled.
One approach utilizes (R)-phenylglycinol as a chiral auxiliary, starting from 3-acylpropionic acids to yield bicyclic lactams. whiterose.ac.uk Subsequent reduction with an alane reagent, formed in situ from aluminum trichloride (B1173362) and lithium aluminum hydride, followed by hydrogenolysis, provides the N-substituted 2-alkylpyrrolidines. whiterose.ac.uk
Another effective class of auxiliaries is derived from carbohydrates. O-pivaloyl protected D-galactopyranosylamine and D-arabinopyranosylamine can be used to synthesize (S)- or (R)-configured α-substituted homoallylamines with high diastereoselectivity. cas.cz The synthesis begins with the formation of an imine (Schiff base) from the glycosylamine and an aldehyde. cas.cz Reaction of this imine with allyltributylstannane (B1265786) yields the homoallylamine. cas.cz Subsequent electrophile-induced endo-trig-cyclization of these N-glycosylhomoallylamines, for instance using iodine, produces 2-substituted pyrrolidines of high diastereomeric purity. cas.cz
| Chiral Auxiliary | Electrophile for Cyclization | Product Configuration | Diastereomeric Purity |
| O-Pivaloyl-D-galactopyranosylamine | Iodine | (S) | High |
| O-Pivaloyl-D-arabinopyranosylamine | Mercury(II) trifluoroacetate | (R) | High |
| Data based on the use of glycosylamine auxiliaries in pyrrolidine synthesis. cas.cz |
Biocatalytic Strategies for Stereocontrolled Synthesis
Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high selectivity and environmentally benign reaction conditions. acs.org Enzymes, such as transaminases and dehydrogenases, are particularly effective for creating chiral amines and their derivatives. acs.orgnih.gov
A highly efficient biocatalytic approach employs transaminases (TAs) for the asymmetric synthesis of 2-substituted pyrrolidines from readily available ω-chloroketones. acs.org These pyridoxal-5′-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to the ketone substrate. acs.org The resulting amino-halide undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. This method provides access to both enantiomers of the product by selecting the appropriate (R)- or (S)-selective transaminase, achieving analytical yields up to 90% and enantiomeric excesses often exceeding 99.5%. acs.org
| Substrate (ω-chloroketone) | Enzyme Type | Product Enantiomer | Yield (%) | ee (%) |
| 1-Chloro-5-phenylpentan-2-one | (R)-Transaminase | (R)-2-Benzylpyrrolidine | High | >99.5 |
| 1-Chloro-5-phenylpentan-2-one | (S)-Transaminase | (S)-2-Benzylpyrrolidine | High | >99.5 |
| 5-Chloro-1-(4-chlorophenyl)pentan-1-one | (R)-Transaminase | (R)-2-(p-chlorophenyl)pyrrolidine | 84 (isolated) | >99.5 |
| Data from transaminase-triggered cyclization studies. acs.org |
Dehydrogenase enzymes are also utilized in dynamic reductive kinetic resolutions (DYRKR) to produce chiral building blocks for pyrrolidines. nih.gov For instance, engineered dehydrogenases have been used for the selective reduction of α-amino-β-keto esters to furnish syn-amino alcohols with exceptional diastereoselectivity (99% de) and enantioselectivity (99% ee), which can then be converted into substituted pyrrolidines. nih.gov
Synthesis from Chiral Pool Precursors (e.g., Amino Acids, Prolinol)
The chiral pool provides a cost-effective and straightforward approach to enantiomerically pure compounds by using naturally occurring chiral molecules as starting materials. L-proline and its derivative, prolinol, are common precursors for the synthesis of 2-substituted pyrrolidines. researchgate.netgoogle.com
A well-established route to (S)-2-(chloromethyl)pyrrolidine starts from commercially available (S)-prolinol. google.com The synthesis involves a sequence of standard organic transformations. First, the amine group of (S)-prolinol is protected, for example, as a tert-butoxycarbonyl (Boc) derivative using tert-butoxycarbonyl anhydride. google.com The hydroxyl group of the resulting N-protected-(S)-prolinol is then converted into a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of an organic base. google.com While direct displacement of the mesylate with a chloride source can be challenging, a more common and effective method is to first convert the sulfonate ester into an iodomethyl derivative using a metal iodide salt, followed by conversion to the chloromethyl compound. google.com Alternatively, direct chlorination of N-protected prolinol can be achieved using chlorinating agents like thionyl chloride.
| Chiral Precursor | Key Intermediate | Final Product |
| (S)-Prolinol | N-Boc-2-(methanesulfonyloxymethyl)pyrrolidine | (S)-2-(Chloromethyl)pyrrolidine |
| (R)-Prolinol | N-Boc-2-(methanesulfonyloxymethyl)pyrrolidine | (R)-2-(Chloromethyl)pyrrolidine |
| (R)-Glyceraldehyde | Chiral homoallylic amine | 2-Substituted pyrrolidine |
| Summary of syntheses from chiral pool precursors. google.combeilstein-journals.org |
Catalytic Asymmetric Methods (e.g., Iridium-Catalyzed Transformations)
Catalytic asymmetric methods offer an atom-economical and efficient route to chiral pyrrolidines. Iridium-based catalysts have proven particularly versatile in this area. nih.govnih.gov A powerful strategy involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides or lactams, which then undergo a [3+2] dipolar cycloaddition with alkenes. nih.govchemrxiv.orgunife.it
This process is typically catalyzed by Vaska's complex, [IrCl(CO)(PPh₃)₂], using a silane (B1218182) such as tetramethyldisiloxane (TMDS) as the terminal reductant. nih.govnih.gov The reaction proceeds under mild conditions and allows for the construction of highly substituted and structurally complex pyrrolidine architectures with good functional group tolerance and high diastereoselectivity. chemrxiv.org The method is applicable to the generation of both stabilized and unstabilized azomethine ylides, providing access to a broad range of pyrrolidine products. nih.gov For example, the reaction of N-benzyl-N-(methoxycarbonylmethyl)amine with various electron-deficient alkenes using this catalytic system yields polysubstituted pyrrolidines in good yields and with high selectivity. chemrxiv.org
| Catalyst | Reductant | Amide Precursor | Alkene Dipolarophile | Product | Yield (%) |
| [IrCl(CO)(PPh₃)₂] | TMDS | N-benzyl-N-(methoxycarbonylmethyl)amine | Methyl acrylate | Polysubstituted pyrrolidine | 85 |
| [IrCl(CO)(PPh₃)₂] | TMDS | N-benzyl-N-(methoxycarbonylmethyl)amine | Methyl methacrylate | Quaternary center pyrrolidine | 75 |
| [IrCl(CO)(PPh₃)₂] | TMDS | N-benzyl-N-(methoxycarbonylmethyl)amine | Methyl crotonate | Tetrasubstituted pyrrolidine | 76 |
| Data from iridium-catalyzed reductive [3+2] cycloaddition studies. chemrxiv.org |
Catalyst-Free and Environmentally Benign Synthetic Protocols
Developing synthetic methods that minimize waste and avoid the use of heavy metal catalysts is a central goal of green chemistry. organic-chemistry.orgbeilstein-journals.org For pyrrolidine synthesis, catalyst-free chloroamination cascades represent a significant advance in this direction.
Chloroamination Cyclization Cascades
A mild and catalyst-free protocol has been developed for the synthesis of 2-(chloromethyl)pyrrolidines from N-(pentenyl)sulfonylamides. researchgate.net This method utilizes a commercial solution of sodium hypochlorite (B82951) (NaOCl) as both the oxidant and the chlorine source, and it does not require a light source or metal catalyst. researchgate.net
The reaction proceeds via a radical mechanism. The process is initiated by the deprotonation of the sulfonylamide, followed by oxidation of the resulting nitrogen-centered anion by sodium hypochlorite to generate a nitrogen-centered radical. researchgate.net This radical undergoes a rapid 5-exo cyclization onto the tethered alkene, which is followed by trapping of the resulting carbon-centered radical with a chlorine atom from the hypochlorite to afford the this compound product. researchgate.net The choice of solvent was found to be crucial for the success of the reaction. researchgate.net This cascade reaction provides a direct and environmentally friendly route to the target chlorinated pyrrolidines.
| Substrate | Reagent | Conditions | Product |
| N-(Pentenyl)sulfonylamide | Sodium hypochlorite (NaOCl) | Catalyst-free, light-free | This compound derivative |
| Data based on catalyst-free chloroamination cyclization. researchgate.net |
Another related method involves a photoinduced chloroamination cyclization of N-(allenyl)sulfonylamides using N-chlorosuccinimide (NCS) as the chlorine source. nih.gov This reaction, which can be promoted by a photocatalyst or occur via direct photodissociation of the in-situ formed N-chloroallene, also proceeds through a nitrogen-centered radical to form 2-(1-chlorovinyl)pyrrolidines. nih.govresearchgate.net
Emerging and Advanced Synthetic Routes
The synthesis of pyrrolidine rings, a core structure in many pharmaceuticals and natural products, has been the subject of intensive research. Modern synthetic chemistry has moved towards developing more efficient, environmentally friendly, and versatile methods. This section details several emerging and advanced strategies for the synthesis of pyrrolidine derivatives, including the specific target compound this compound.
Microwave-Assisted Synthesis of Pyrrolidine Derivatives
Microwave-assisted organic synthesis has become a significant tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner processes compared to conventional heating methods. This technology has been effectively applied to the synthesis of pyrrolidine derivatives, enhancing synthetic efficiency and aligning with the principles of green chemistry.
A notable application is the microwave-assisted N-alkylation of pyrrolidine-fused chlorins. mdpi.comnih.gov In a specific example, a secondary amine on a pyrrolidine-fused chlorin (B1196114) was alkylated using methyl 4-(bromomethyl)benzoate (B8499459) in the presence of a base. The reaction, performed under microwave irradiation, was significantly faster than conventional methods. mdpi.com Subsequent hydrolysis of the resulting ester yielded the corresponding carboxylic acid-functionalized chlorin. mdpi.comnih.gov This approach provides a straightforward route to custom-tailored N-functionalized chlorins. nih.gov
Researchers have explored the scope of this microwave-assisted N-alkylation with various alkyl halides, demonstrating its versatility. mdpi.comnih.gov The conditions and outcomes of these reactions highlight the efficiency of microwave assistance in synthesizing complex pyrrolidine-containing molecules.
Table 1: Microwave-Assisted N-Alkylation of a Pyrrolidine-Fused Chlorin mdpi.com All reactions were performed at 75 °C in DMF, except for the hydrolysis step which used conventional heating at 85 °C.
| Entry | Reactant | Reagent | Conditions | Product | Overall Yield |
| 1 | NH pyrrolidine-fused chlorin | Methyl 4-(bromomethyl)benzoate, then TFA/HCl | 75 °C, 5 min (alkylation) | Carboxylic acid functionalized chlorin | 47% |
| 2 | NH pyrrolidine-fused chlorin | 1,4-Diiodobutane | 75 °C, 5 min | N-(4-iodobutyl)pyrrolidine-fused chlorin | 61% |
| 3 | Zn(II) pyrrolidine-fused chlorin | N-(2-bromoethyl)phthalimide | 75 °C, 5 min | N-phthalimidoethyl functionalized chlorin | 56% |
| 4 | NH pyrrolidine-fused chlorin | 2-Bromoethanaminium bromide | 75 °C, 5 min | N-(2-aminoethyl)pyrrolidine-fused chlorin | 41% |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates all or most of the atoms of the reactants. mdpi.com These reactions are highly valued for their atom economy, step economy, and reduced waste generation, making them a cornerstone of modern organic and medicinal chemistry for synthesizing complex structures like pyrrolidine derivatives. researchgate.net
One prominent MCR for pyrrolidine synthesis is the [3+2] cycloaddition reaction. For instance, rhodanine-substituted spirooxindole pyrrolidine derivatives have been synthesized via a one-pot, three-component reaction. tandfonline.com This process involves the in-situ generation of an azomethine ylide from isatin (B1672199) and an amino acid ester, which then undergoes a cycloaddition with a rhodanine (B49660) derivative. tandfonline.comresearchgate.net
Another powerful MCR strategy involves a pseudo five-component reaction of glycine, an aldehyde, and a maleimide (B117702) to construct complex tetracyclic pyrrolizidines. mdpi.com This decarboxylative double [3+2] cycloaddition proceeds with high yields and excellent diastereoselectivity, showcasing the power of MCRs to rapidly build molecular complexity from simple precursors. mdpi.com
Table 2: Three-Component Synthesis of Rhodanine-Substituted Spirooxindole Pyrrolidine tandfonline.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Conditions | Product Type |
| Isatin | Glycine methyl ester chloride | (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Triethylamine (Et3N) / Acetonitrile | Reflux, 2 h | Rhodanine-substituted spirooxindole pyrrolidine |
Thermal Hetero [3+2] Cycloaddition Strategies
The [3+2] cycloaddition is a powerful and widely used method for constructing five-membered rings, including the pyrrolidine core. sci-rad.com Thermal hetero [3+2] cycloadditions represent a direct and often highly selective route to substituted pyrrolidines. acs.orgresearchgate.net
A specific example involves the reaction between a dipolar trimethylenemethane equivalent, generated from an alkylidenecyclopropane, and an O-alkyloxime. acs.orgresearchgate.net This reaction proceeds smoothly upon heating to afford a substituted pyrrolidine containing a ketene (B1206846) acetal (B89532) group. The reaction demonstrates high regio- and stereoselectivity, which is consistent with a concerted cycloaddition mechanism. acs.orgresearchgate.net The resulting cycloadduct can be easily hydrolyzed under mild conditions to yield a 3-alkoxycarbonylpyrrolidine, a valuable synthetic intermediate. acs.orgresearchgate.net This method is notable as it represents a less common imine-based approach to pyrrolidine synthesis compared to the more traditional azomethine ylide cycloadditions with olefins. acs.org
The reaction conditions are generally mild, requiring nearly equimolar amounts of the starting materials and showing insensitivity to the choice of solvent or the presence of oxygen and water. acs.orgresearchgate.net
Table 3: Thermal Hetero [3+2] Cycloaddition for Pyrrolidine Synthesis acs.orgresearchgate.net
| Dipole Precursor | Dipolarophile | Conditions | Intermediate Product | Final Product (after hydrolysis) |
| Alkylidenecyclopropane | anti-O-Alkyloxime | Heating | Substituted pyrrolidine with a ketene acetal group | 3-Alkoxycarbonylpyrrolidine |
Transition-Metal-Free Hydroamination/Reduction
The development of transition-metal-free reactions is a major goal in contemporary synthesis, aiming to reduce cost and toxicity associated with metal catalysts. For pyrrolidine synthesis, metal-free intramolecular hydroamination/reduction cascades have emerged as a powerful strategy. organic-chemistry.org
One such method employs a combination of triethylsilane (Et3SiH) and a catalytic quantity of molecular iodine (I2) to effect the intramolecular hydroamination/reduction of unactivated alkynes. organic-chemistry.org This reaction provides access to 2,4- and 2,5-disubstituted pyrrolidines with high diastereoselectivity at room temperature. organic-chemistry.org
A distinct and innovative redox-enabled approach avoids metal catalysts entirely through a one-pot sequence. rsc.orgrsc.org This process involves the in-situ oxidation of a secondary amine to a hydroxylamine (B1172632), which then undergoes a concerted, Cope-type hydroamination to form a pyrrolidine N-oxide. rsc.orgrsc.org The final step is the reduction of this N-oxide to the desired pyrrolidine. rsc.orgrsc.org This method is noteworthy for its mild conditions, high functional group tolerance, and the avoidance of isolating potentially unstable hydroxylamine and N-oxide intermediates. rsc.orgrsc.orgresearchgate.net The practicality of this strategy has been demonstrated through its application to a range of substrates, consistently providing good to excellent yields. rsc.org
Table 4: Scope of Pyrrolidines via Redox-Enabled Metal-Free Hydroamination rsc.org
| Substrate (Amine) | Oxidant | Reductant | Temperature | Product | Isolated Yield |
| N-benzyl-4-penten-1-amine | m-CPBA | B₂(OH)₄ | Room Temp. | 1-benzyl-2-methylpyrrolidine | 85% |
| N-(4-methoxyphenyl)-4-penten-1-amine | m-CPBA | B₂(OH)₄ | Room Temp. | 1-(4-methoxyphenyl)-2-methylpyrrolidine | 90% |
| N-(4-penten-1-yl)aniline | m-CPBA | B₂(OH)₄ | Room Temp. | 2-methyl-1-phenylpyrrolidine | 88% |
| N-allyl-1-phenylmethanamine | m-CPBA | B₂(OH)₄ | 60 °C | 1-benzyl-3-methylpyrrolidine | 75% (HCl salt) |
Reactivity Profiles and Mechanistic Investigations of 2 Chloromethyl Pyrrolidine
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The primary reaction pathway for 2-(chloromethyl)pyrrolidine involves the nucleophilic substitution of the chloride ion. This can occur through either an intramolecular or intermolecular pathway, leading to cyclized products or further functionalized pyrrolidine (B122466) derivatives, respectively.
The most significant intramolecular reaction of this compound and its N-substituted derivatives is the cyclization initiated by the pyrrolidine nitrogen atom. The nitrogen acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom. This process, a classic example of neighboring group participation, results in the displacement of the chloride leaving group and the formation of a strained, bicyclic aziridinium ion. researchgate.net
This intramolecular SN2 reaction is often rapid and is the first step in many of the rearrangement and ring-expansion reactions discussed in subsequent sections. The formation of this highly reactive intermediate is crucial to the compound's synthetic utility. For instance, studies on the rearrangement of 1-ethyl-2-chloromethylpyrrolidine to 1-ethyl-3-chloropiperidine established that the reaction proceeds through such a bicyclic aziridinium ion intermediate. researchgate.net
In addition to intramolecular cyclization, the chloromethyl group of this compound is susceptible to attack by a wide range of external nucleophiles. This allows for the direct functionalization at the 2-position, leading to a diverse array of substituted pyrrolidines. These reactions typically follow a standard SN2 mechanism, where the nucleophile attacks the methylene carbon, displacing the chloride ion.
Common external nucleophiles can be employed to introduce various functional groups:
Amines: Reaction with primary or secondary amines yields 2-(aminomethyl)pyrrolidine derivatives.
Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) produces 2-(alkoxymethyl)pyrrolidines.
Cyanide: The use of cyanide salts (e.g., sodium cyanide) allows for the introduction of a cyanomethyl group, a versatile handle for further synthetic transformations.
Thiolates: Reaction with thiolates provides 2-(thiomethyl)pyrrolidine derivatives.
The efficiency of these reactions depends on the nucleophilicity of the attacking species and the reaction conditions. Competition between intramolecular cyclization and intermolecular substitution can be controlled by factors such as the substitution on the pyrrolidine nitrogen. N-acylated or N-sulfonylated derivatives, for example, exhibit reduced nucleophilicity of the ring nitrogen, thereby favoring attack by external nucleophiles.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | ||
| Cyanide | Potassium Cyanide (KCN) | ||
| Methoxide | Sodium Methoxide (NaOCH₃) | ||
| Diethylamine | (CH₃CH₂)₂NH |
Ring Expansion and Rearrangement Mechanisms
One of the most characteristic reactions of this compound derivatives is their tendency to undergo ring expansion to form piperidine structures. This transformation is mechanistically driven by the formation and subsequent cleavage of the aziridinium ion intermediate.
As established, the intramolecular nucleophilic attack by the pyrrolidine nitrogen on the chloromethyl carbon generates a bicyclic aziridinium ion, specifically an N-substituted-1-azoniabicyclo[3.1.0]hexane cation. researchgate.net This strained, three-membered ring fused to a five-membered ring is a highly reactive electrophile.
The fate of the aziridinium ion is determined by the reaction conditions and the presence of nucleophiles. An external nucleophile can attack either of the two carbon atoms of the aziridinium ring.
Attack at the bridgehead carbon: This results in the opening of the five-membered ring, leading back to a 2-substituted methylpyrrolidine derivative. This is a stereospecific process.
Attack at the exocyclic methylene carbon: This pathway leads to the formation of a 3-substituted piperidine derivative, resulting in a ring expansion.
The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors, as well as the nature of the N-substituent and the attacking nucleophile.
The entire ring enlargement process is a direct consequence of neighboring group participation. The pyrrolidine nitrogen atom actively assists in the departure of the chloride ion by forming the covalent bond that creates the aziridinium intermediate. This anchimeric assistance significantly accelerates the rate of chloride displacement compared to a simple primary alkyl chloride.
Theoretical studies, such as DFT calculations on N-isopropyl-2-chloromethyl pyrrolidine, have investigated this ring enlargement. researchgate.net In the gas phase, the rearrangement to the corresponding 3-chloropiperidine can proceed as a synchronous reaction through a single transition state. However, in a polar solvent like DMSO, the energy barrier is significantly lowered, and the mechanism can involve a distinct, albeit transient, bicyclic intermediate. researchgate.net This highlights the solvent's role in stabilizing the charged aziridinium species and influencing the reaction pathway.
Table 2: Solvent Effects on the Ring Expansion Mechanism of N-isopropyl-2-chloromethylpyrrolidine
| Phase | Mechanism Type | Intermediate | Energy Barrier |
|---|---|---|---|
| Gas Phase | Synchronous | Single Transition State | Higher |
| DMSO | Stepwise | Aziridinium Ion | Lower |
Data based on findings from theoretical DFT calculations. researchgate.net
Radical Reaction Pathways in Chloromethylation and Cyclization
While ionic pathways dominate the reactivity of this compound itself, radical mechanisms are crucial in its synthesis. Specifically, the formation of the this compound skeleton can be achieved through intramolecular radical cyclization of unsaturated precursors.
A notable example is the catalyst-free chloroamination cyclization of N-(pentenyl)sulfonylamides using sodium hypochlorite (B82951). Mechanistic studies have shown this transformation proceeds via a radical pathway where sodium hypochlorite acts as both the oxidant and the chlorine source. The key steps involve:
Deprotonation: The sulfonamide nitrogen is deprotonated.
Oxidation: The resulting N-centered anion is oxidized to a nitrogen-centered radical (NCR).
Intramolecular Cyclization: The NCR undergoes a rapid 5-exo-trig cyclization by adding to the tethered alkene. This forms a five-membered ring and a new carbon-centered radical at the exocyclic position.
Chlorination: This highly reactive carbon radical is then trapped by a chlorine atom from the hypochlorite, yielding the final N-protected this compound product.
Computational studies have confirmed this radical mechanism, elucidating the formation of the key NCR intermediate that triggers the fast cyclization to furnish the pyrrolidine ring.
Advanced Mechanistic Elucidation through Experimental and Computational Studies
Advanced understanding of the reactivity of this compound and its derivatives has been achieved by integrating sophisticated computational modeling with targeted experimental studies. These approaches provide deep insights into reaction pathways, transition states, and the stereochemical outcomes of transformations, moving beyond classical kinetic analysis.
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for mapping the potential energy surfaces of reactions involving this compound derivatives. These computational studies allow for the characterization of transient species like transition states and high-energy intermediates, which are often difficult or impossible to observe experimentally.
A significant area of investigation has been the ring-expansion reaction of N-substituted 2-(chloromethyl)pyrrolidines to 3-chloropiperidines. DFT calculations were employed to simulate the ring enlargement of N-isopropyl-2-chloromethylpyrrolidine. researchgate.net These theoretical models revealed that the mechanism is highly dependent on the reaction environment. In the gas phase, the rearrangement proceeds as a synchronous reaction through a single transition state. researchgate.net However, in a polar solvent like Dimethyl sulfoxide (DMSO), while a significant decrease in the energy barrier is observed, the pyrrolidine rearrangement still occurs via a single-step process. researchgate.net This contrasts with the analogous rearrangement of the smaller N-isopropyl-2-chloromethylazetidine, which switches to a stepwise mechanism involving a strained bicyclic intermediate in DMSO. researchgate.net
These computational findings support the hypothesis that the reaction proceeds through an intramolecular nucleophilic substitution, where the pyrrolidine nitrogen attacks the chloromethyl carbon, leading to the formation of a bicyclic aziridinium ion intermediate or a transition state with similar characteristics. The solvent's role in stabilizing charged intermediates is crucial, facilitating the reaction but not fundamentally altering the single-step pathway for the pyrrolidine derivative. researchgate.net
Experimental kinetic studies on the thermal rearrangement of (S)-2-chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine have provided thermodynamic data that complement these computational models. The activation parameters were determined, quantifying the energy requirements of the process. researchgate.net
| Parameter | Value | Conditions |
|---|---|---|
| Activation Energy (Ea) | 22 ± 2 kcal/mol | 25°C |
| Enthalpy of Activation (ΔH‡) | 21 ± 2.5 kcal/mol | 25°C |
| Entropy of Activation (ΔS‡) | -10 ± 2 e.u. | 0°K |
Isotopic Labeling and Stereochemical Probes
To experimentally validate the mechanisms suggested by computational studies, isotopic labeling and stereochemical probes serve as powerful tools. They provide tangible evidence of bond formations, bond cleavages, and the precise three-dimensional pathway a reaction follows.
Stereochemical Probes
The stereochemical course of the ring-expansion reaction has been a key area of experimental investigation. Studies using optically active starting materials have demonstrated the highly stereospecific nature of this transformation. For example, the thermal rearrangement of enantiopure (S)-2-chloromethyl-1-ethylpyrrolidine was shown to yield (R)-3-chloro-1-ethylpiperidine with complete stereospecificity. researchgate.net This inversion of stereochemistry is a hallmark of a mechanism involving a backside nucleophilic attack, consistent with the formation of a constrained bicyclic aziridinium ion intermediate. researchgate.netnih.gov The pyrrolidine nitrogen acts as the internal nucleophile, attacking the electrophilic chloromethyl carbon and displacing the chloride ion. The subsequent ring opening by a nucleophile (or the chloride ion itself) occurs at one of the original pyrrolidine carbons, leading to the expanded piperidine ring with a defined stereochemistry. The stereospecificity of this process was confirmed using polarimetry to track the optical rotation of the reactant and product. researchgate.net
Isotopic Labeling
Isotopic labeling is a definitive method for tracing the path of atoms throughout a chemical reaction. While specific isotopic labeling studies on this compound itself are not widely documented, the methodology's power has been demonstrated in elucidating mechanisms of related heterocyclic systems. For instance, ¹⁵N labeling was used to unravel an unprecedented nitrogen elimination reaction in a pyrrolo[2,3-d] researchgate.netnih.govCurrent time information in नागपूर डिव्हिजन, IN.triazine, definitively establishing which nitrogen atoms were expelled and disproving a long-held mechanistic assumption. nih.gov
This same principle can be applied to confirm the mechanism of the this compound ring expansion. A hypothetical labeling experiment would provide conclusive evidence for the proposed pathway:
¹³C Labeling: Synthesis of this compound with a ¹³C label at the chloromethyl carbon (*CH₂Cl). Upon rearrangement to 3-chloropiperidine, the position of the ¹³C label can be determined using ¹³C-NMR spectroscopy or mass spectrometry. According to the aziridinium ion mechanism, the label should be found at the C-3 position of the resulting piperidine ring, confirming that the exocyclic carbon has been incorporated into the new ring structure.
¹⁵N Labeling: Similarly, using a ¹⁵N-labeled pyrrolidine ring would confirm that the nitrogen atom remains within the heterocyclic core throughout the reaction, acting as the internal nucleophile essential for the rearrangement.
These types of labeling studies would provide unambiguous proof of the intramolecular nature of the rearrangement and the specific atomic connectivity changes that occur, solidifying the mechanistic picture provided by computational and stereochemical investigations.
Applications of 2 Chloromethyl Pyrrolidine in Complex Molecule Synthesis
As a Key Building Block for Diverse Nitrogen Heterocycles
The inherent reactivity of 2-(Chloromethyl)pyrrolidine enables its use in the synthesis of a multitude of more complex nitrogen heterocycles. The secondary amine can be readily acylated, alkylated, or otherwise protected, while the chloromethyl group provides a handle for nucleophilic substitution or for intramolecular reactions to form fused or spirocyclic systems. This dual reactivity is the cornerstone of its utility as a synthetic intermediate.
Synthesis of Substituted Pyrrolidines, Pyrrolidinones, and Pyrrolinones
The chloromethyl group at the C2 position of the pyrrolidine (B122466) ring is a prime site for nucleophilic displacement, allowing for the introduction of a wide variety of substituents. This straightforward substitution is a common strategy for producing a library of 2-substituted pyrrolidines. Furthermore, theoretical studies have investigated the ring expansion of N-substituted this compound to form 3-chloropiperidine, a reaction that proceeds through a single-step rearrangement in polar aprotic solvents and represents a significant transformation of the initial pyrrolidine framework. researchgate.net
While direct conversion to pyrrolidinones or pyrrolinones from this compound is less common, it serves as a precursor to highly functionalized pyrrolidines that can then undergo further transformations. For instance, the substituent introduced by displacing the chloride can be designed to participate in subsequent cyclization or oxidation reactions to yield pyrrolidinone or pyrrolinone rings. The synthesis of these lactam derivatives often starts from precursors like pyroglutamic acid or involves cyclization of acyclic amino acids, but the functional handle provided by this compound offers an alternative route to complex, substituted lactam systems. mdpi.com
Construction of Fused Heterocyclic Systems (e.g., Pyrrolizidines, Indolizidines, Quinolizidines)
One of the most powerful applications of this compound is in the construction of fused bicyclic and tricyclic nitrogen-containing systems, which form the core of many alkaloids. A notable example is the reaction with acetylenic sulfones. In this methodology, the secondary amine of this compound first undergoes a conjugate addition to an acetylenic sulfone. The resulting adduct, upon deprotonation, generates a sulfone-stabilized carbanion that performs an intramolecular nucleophilic attack on the chloromethyl group. This intramolecular alkylation results in the formation of a fused ring system.
Specifically, the use of 2-(chloromethyl)pyrrolidines in this sequence leads directly to the formation of 3-substituted pyrrolizidines. This strategy has been extended to homologous chloroamine precursors to access larger fused systems. For example, 2-(2-chloroethyl)pyrrolidines can yield indolizidines, and 2-(chloromethyl)piperidines can produce quinolizidines, demonstrating the versatility of this intramolecular cyclization approach for building a variety of alkaloid scaffolds.
| Precursor | Resulting Fused System | Core Structure |
|---|---|---|
| This compound | Pyrrolizidine | [3.3.0] bicyclic |
| 2-(2-Chloroethyl)pyrrolidine | Indolizidine | [4.3.0] bicyclic |
| 2-(Chloromethyl)piperidine | Indolizidine | [4.3.0] bicyclic |
| 2-(2-Chloroethyl)piperidine | Quinolizidine (B1214090) | [4.4.0] bicyclic |
Formation of Spirocyclic Pyrrolidine Frameworks
Spirocyclic systems containing a pyrrolidine ring are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. thieme-connect.deresearchgate.net A primary method for constructing these frameworks is the [3+2] cycloaddition reaction involving an azomethine ylide. mdpi.comrsc.orgnih.gov In this process, an azomethine ylide, a 1,3-dipole, reacts with a dipolarophile (typically an alkene) to form a five-membered pyrrolidine ring.
This compound can serve as a precursor to the N-substituted pyrrolidines required for generating the azomethine ylide. The synthesis of spirocyclic pyrrolidines often involves the reaction between an electron-deficient exocyclic alkene and an in situ generated N-benzyl azomethine ylide. nih.govresearchgate.net This key transformation provides access to novel spiro-compounds that are valuable building blocks for drug discovery. nih.gov The strategy is highly effective for creating complex spiro-heterocyclic systems where one ring of the spirocycle is the newly formed pyrrolidine. researchgate.netrsc.org
Contributions to the Total Synthesis of Natural Products
The heterocyclic frameworks derived from this compound and its analogs are central to a wide range of biologically active natural products, particularly alkaloids. The compound's ability to facilitate the construction of these core structures makes it a valuable tool in the field of total synthesis.
Pyrrolidine-Containing Alkaloids and Bioactive Metabolites
The pyrrolidine ring is the foundational structure of pyrrolidine alkaloids. nih.gov Many total synthesis campaigns targeting these molecules rely on methods that could employ precursors like this compound. The synthetic strategies developed for constructing fused heterocycles have been directly applied to the total synthesis of several natural alkaloids.
For instance, the cyclization of acetylenic sulfones with cyclic chloroamines has been leveraged for the enantioselective synthesis of four dendrobatid alkaloids: (-)-indolizidine 167B, (-)-indolizidine 209D, (-)-indolizidine 209B, and (-)-indolizidine 207A. These syntheses highlight the efficiency of using chiral chloroamine precursors, derived from amino acids or other enantiopure sources, to build complex, stereochemically rich alkaloid structures. The pyrrolizidine, indolizidine, and quinolizidine cores generated through these methods are prevalent in numerous classes of alkaloids. nih.govmdpi.comijournals.cncore.ac.ukrsc.org
| Alkaloid Class | Core Structure | Example Natural Products |
|---|---|---|
| Pyrrolizidine Alkaloids | Pyrrolizidine | Alexine, Senecionine, Rosmarinine |
| Indolizidine Alkaloids | Indolizidine | Indolizidine 167B, Indolizidine 209D, Swainsonine |
| Quinolizidine Alkaloids | Quinolizidine | Lupinine, Sparteine |
| Pyrrolidine Alkaloids | Pyrrolidine | Hygrine (B30402), Ruspolinone, (-)-Codonopsinine |
Biomimetic Synthetic Strategies Leveraging Pyrrolidine Intermediates
Biomimetic synthesis aims to replicate nature's biosynthetic pathways in a laboratory setting. nih.gov The biosynthesis of many pyrrolidine and piperidine-containing alkaloids proceeds through key electrophilic intermediates, such as the N-methyl-Δ1-pyrrolinium cation. wiley-vch.de This cation is generated in nature from the oxidative deamination of N-methylputrescine and serves as a cornerstone electrophile, reacting with various nucleophiles to build the diverse structures of tropane (B1204802) and pyrrolidine alkaloids. wiley-vch.de
Synthetic strategies that use this compound and related compounds can be viewed as mimicking this biosynthetic principle. The chloromethyl group provides a latent electrophilic center that, particularly in intramolecular reactions, can be attacked by a nucleophile in a manner analogous to the cyclizations and additions involving the biosynthetic pyrrolinium ion. For example, a biomimetic approach to 2-(acylmethylene)pyrrolidine alkaloids involves the in situ generation of 1-alkyl-1-pyrroliniums, which then undergo a Mannich reaction with methyl ketones. nih.gov This laboratory synthesis mimics the proposed biosynthetic pathway and provides direct access to alkaloids like hygrine and ruspolinone. nih.gov By leveraging building blocks that replicate the reactivity of key biological intermediates, chemists can devise concise and efficient routes to complex natural products.
Precursor for Pharmaceutical and Medicinally Relevant Compounds
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, alkaloids, and approved pharmaceuticals. frontiersin.orgnih.govwikipedia.org Its significance stems from several key features: the non-planar, puckered structure provides a three-dimensional geometry that is ideal for exploring pharmacophore space, and the nitrogen atom acts as a hydrogen bond acceptor, contributing to molecular interactions with biological targets. nih.gov The compound this compound serves as a crucial and versatile building block, enabling the direct incorporation of this vital heterocyclic motif into more complex molecular architectures destined for therapeutic applications.
Development of Pyrrolidine-Based Drug Candidates and Analogs
The development of novel drug candidates frequently relies on the use of established structural motifs known to confer desirable pharmacological properties. The pyrrolidine scaffold is integral to numerous classes of therapeutic agents, including those targeting the central nervous system, infectious diseases, and cancer. frontiersin.orgmdpi.comresearchgate.net Its derivatives have been explored for a wide range of biological activities, such as antibacterial, antiviral, anti-inflammatory, and anticonvulsant effects. frontiersin.org
A notable area of research is the development of ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive function, nicotine (B1678760) addiction, and neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com this compound is a key precursor for the synthesis of potent nAChR agonists. For example, it is a logical starting material for the synthesis of compounds like A-84543 and ABT-418, which are selective ligands for heteromeric nAChRs. unimi.itnih.gov The synthesis involves the nucleophilic displacement of the chloride by a phenol (B47542) or other nucleophile to connect the pyrrolidine ring to the rest of the pharmacophore.
Furthermore, the pyrrolidine framework is central to the design of T-type calcium channel inhibitors, which are being investigated for the treatment of neuropathic pain. nih.gov The strategic synthesis of novel pyrrolidine-based compounds allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity for the target channel. frontiersin.orgnih.gov The use of chiral this compound, often derived from the natural amino acid proline, ensures the stereospecific synthesis required for selective interaction with biological targets. nih.gov
| Compound Class | Therapeutic Target | Potential Application | Role of Pyrrolidine Scaffold |
|---|---|---|---|
| Nicotinic Acetylcholine Receptor (nAChR) Agonists (e.g., ABT-418) | α4β2*-nAChRs | Cognitive enhancement, neurodegenerative diseases nih.gov | Essential for binding to the receptor; mimics the structure of nicotine wikipedia.org |
| T-Type Calcium Channel Inhibitors | Cav3.1 and Cav3.2 channels | Neuropathic pain nih.gov | Core structural component for achieving desired pharmacophore geometry and potency nih.gov |
| Spirooxindole MDM2 Inhibitors (e.g., AA-115/APG-115) | MDM2-p53 Interaction | Oncology acs.org | Forms a spirocyclic core that correctly orients substituents for optimal target binding acs.org |
Synthesis of Active Pharmaceutical Ingredients (APIs) and Their Intermediates
The pyrrolidine ring is a structural feature in a multitude of marketed Active Pharmaceutical Ingredients (APIs). mdpi.comnih.gov While many synthetic routes to these drugs start from readily available chiral precursors like (S)-proline or (S)-pyroglutamic acid, this compound represents a key, activated intermediate derivable from these starting materials. mdpi.comnih.govresearchgate.net The chloromethyl group provides a reactive handle for nucleophilic substitution reactions, facilitating the construction of the final drug molecule.
This strategy is applicable to the synthesis of a diverse range of APIs. For instance, the pyrrolidine core of angiotensin-converting enzyme (ACE) inhibitors like Captopril and the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin can be traced back to a proline-derived scaffold. mdpi.comnih.gov The synthesis of these molecules often involves coupling a functionalized pyrrolidine unit to another molecular fragment. This compound or its derivatives serve as ideal electrophiles for such coupling reactions.
The versatility of the pyrrolidine scaffold is evident in the broad spectrum of therapeutic areas where these drugs are employed. From antiviral agents used to treat Hepatitis C, like Asunaprevir and Daclatasvir, to treatments for erectile dysfunction such as Avanafil, the pyrrolidine ring is a recurring structural theme. mdpi.comnih.gov
| API Name | Therapeutic Class | Significance of Pyrrolidine Moiety |
|---|---|---|
| Captopril | ACE Inhibitor | The proline-derived pyrrolidine ring mimics a dipeptide, enabling potent inhibition of the angiotensin-converting enzyme. mdpi.com |
| Vildagliptin | DPP-4 Inhibitor | The pyrrolidine-2-carbonitrile (B1309360) moiety is a key structural element for interacting with the active site of the DPP-4 enzyme. mdpi.com |
| Asunaprevir | Antiviral (Hepatitis C) | Contains a functionalized hydroxyproline (B1673980) core essential for its activity as an NS3 protease inhibitor. mdpi.com |
| Eletriptan | Antimigraine (Serotonin 5-HT1B/1D agonist) | The pyrrolidine ring is part of the side chain that contributes to receptor binding and selectivity. mdpi.com |
| Clindamycin | Antibiotic | Features a modified proline derivative linked to an amino sugar. researchgate.net |
Application in the Construction of Chloro-Containing Molecules for Drug Discovery
The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic properties. nih.govexlibrisgroup.com Chlorine is present in over 250 FDA-approved drugs and can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile. nih.govacs.org The substitution of a hydrogen atom with chlorine can lead to significant improvements in binding affinity, an effect sometimes referred to as the "magic chloro" effect. acs.orgrsc.org
This compound is an exemplary bifunctional building block in this context. It not only provides the desirable pyrrolidine scaffold but also contains a chlorine atom that can be strategically utilized. The chloromethyl group is highly reactive, typically serving as an electrophilic site for attaching the pyrrolidine ring to a larger structure via nucleophilic substitution. In many syntheses, this chlorine atom is a leaving group and is not present in the final molecule.
However, in other applications, the chlorine atom can be retained or a different chlorine atom can be part of another building block used in the synthesis. The presence of chlorine can modulate the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org It can also form halogen bonds with biological targets, contributing to higher binding affinity and selectivity. rsc.org
An example of a complex, chloro-containing drug candidate built around a pyrrolidine core is the spirooxindole MDM2 inhibitor AA-115/APG-115. acs.org This potent anticancer agent features two chlorine atoms on different aromatic rings and a central spiro-pyrrolidine structure. The chlorine atoms are crucial for its high binding affinity to the MDM2 protein. acs.org Building blocks like this compound are instrumental in constructing such complex, halogenated heterocyclic systems for modern drug discovery. researchgate.net
| Property | Effect of Chlorine Substitution | Underlying Mechanism |
|---|---|---|
| Binding Affinity / Potency | Often increases, sometimes dramatically ("magic chloro" effect) acs.org | Can fill hydrophobic pockets, form halogen bonds, and alter electronic properties to enhance target interaction. rsc.org |
| Metabolic Stability | Can increase by blocking sites of metabolic oxidation. | The C-Cl bond is strong and replaces a C-H bond that might otherwise be hydroxylated by cytochrome P450 enzymes. |
| Lipophilicity | Increases lipophilicity (logP). | Chlorine is more lipophilic than hydrogen, which can affect membrane permeability and plasma protein binding. |
| Acidity/Basicity (pKa) | Can alter the pKa of nearby functional groups. | As an electron-withdrawing group, chlorine can influence the acidity of phenols or the basicity of anilines and other amines. |
Advanced Spectroscopic Characterization and Computational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry and conformational dynamics of 2-(chloromethyl)pyrrolidine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
In ¹H NMR, the pyrrolidine (B122466) ring protons typically exhibit complex coupling patterns due to their diastereotopic nature, especially in chiral environments. The protons on the carbon adjacent to the nitrogen and the chloromethyl group show distinct chemical shifts. The coupling constants (J-values) obtained from high-resolution spectra can be used to determine the dihedral angles between adjacent protons, which in turn helps to elucidate the preferred conformation of the five-membered ring. The pyrrolidine ring is known to exist in various puckered conformations, such as envelope and twist forms, and NMR data can help distinguish between these. beilstein-journals.orgresearchgate.net For instance, the diastereotopic nature of the β-hydrogens on the pyrrolidine ring can lead to a diagnostic AA'BB' coupling pattern. researchgate.net
¹³C NMR provides information on the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbon atoms in the pyrrolidine ring and the chloromethyl group are indicative of their electronic environment. For the parent pyrrolidine, characteristic signals appear for the carbon atoms. chemicalbook.com
A representative, though not specific to this compound, set of expected NMR shifts is provided below for a related compound, 1-(2-Chloroethyl)pyrrolidine Hydrochloride, to illustrate the type of data obtained. chemicalbook.com
| Assignment | ¹H NMR Chemical Shift (ppm) |
| CH₂ | 4.060 |
| CH₂ | 3.83 |
| CH₂ | 3.59 |
| CH₂ | 3.12 |
| CH₂ | 2.177 |
This table is for illustrative purposes and shows data for a related compound.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. chemspider.com
A key feature in the mass spectrum of this compound is the presence of an M+2 peak. chemguide.co.uk This arises from the natural isotopic abundance of chlorine, which has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in two molecular ion peaks separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 3:1. chemguide.co.uk This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for pyrrolidine derivatives may involve the loss of the chloromethyl group or cleavage of the pyrrolidine ring.
| Property | Value |
| Molecular Formula | C₅H₁₀ClN chemspider.com |
| Average Mass | 119.592 Da chemspider.com |
| Monoisotopic Mass | 119.050177 Da chemspider.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
N-H stretch: For the secondary amine, a moderate absorption band is expected in the range of 3300-3500 cm⁻¹. pressbooks.pubopenstax.org This peak is typically sharper than the O-H stretch of alcohols. pressbooks.pub
C-H stretch: Absorptions due to the stretching vibrations of the C-H bonds in the pyrrolidine ring and the chloromethyl group would be observed in the region of 2850-2970 cm⁻¹. ponder.ing
C-N stretch: The stretching vibration of the C-N bond typically appears in the fingerprint region of the spectrum, which can sometimes be complex to interpret. libretexts.org
C-Cl stretch: The absorption for the C-Cl bond is expected in the lower frequency region of the spectrum.
The absence of strong absorptions in other regions, such as the carbonyl (C=O) region (around 1700 cm⁻¹), would confirm the absence of corresponding functional groups. libretexts.org
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H (amine) | 3300 - 3500 pressbooks.pubopenstax.org |
| C-H (alkane) | 2850 - 2970 ponder.ing |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of a compound, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles.
Computational Chemistry for Reactivity Prediction and Mechanistic Insight
Computational chemistry serves as a powerful complement to experimental techniques, offering insights into molecular properties, reactivity, and reaction mechanisms that can be difficult to obtain through experimentation alone. youtube.com
Density Functional Theory (DFT) for Energy Profiles and Transition States
Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure of molecules. For this compound, DFT calculations can be employed to determine the energies of different conformations and to map out the energy profiles of chemical reactions. nih.gov
For example, DFT has been used to investigate the ring expansion of N-substituted 2-(chloromethyl)pyrrolidines. researchgate.net These studies can calculate the activation energies and the structures of transition states, providing a detailed understanding of the reaction mechanism. Such calculations have shown that in the gas phase, the ring enlargement can be a synchronous reaction with a single transition state. researchgate.net The choice of the functional and basis set, such as B3LYP/6-311+G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. nih.gov
Conformational Analysis via Molecular Mechanics and Dynamics
Molecular mechanics and molecular dynamics simulations are valuable tools for exploring the conformational landscape of flexible molecules like this compound. These methods use classical force fields to model the potential energy of a system as a function of its atomic coordinates.
Conformational analysis can identify the lowest energy (most stable) conformations of the pyrrolidine ring and the orientation of the chloromethyl substituent. This is particularly important for understanding how the molecule's shape influences its interactions with other molecules. Molecular dynamics simulations can also provide insights into the dynamic behavior of the molecule over time, showing how it transitions between different conformations. For substituted pyrrolidines, these computational methods have been used to establish the factors governing NMR nonequivalence and to help determine absolute stereochemistry. acs.org
Future Perspectives and Research Directions
Development of More Efficient and Sustainable Synthetic Methodologies
The traditional syntheses of 2-(chloromethyl)pyrrolidine often rely on multi-step processes that can be resource-intensive and generate considerable waste. The future of its production lies in the adoption of greener and more efficient synthetic strategies. Researchers are actively pursuing catalytic systems that can streamline the synthesis, minimize byproducts, and operate under milder conditions. A significant focus is on the development of enantioselective methods to produce optically pure (R)- and (S)-2-(chloromethyl)pyrrolidine, which are crucial for the synthesis of chiral drugs and other specialized materials. Furthermore, the principles of green chemistry are being applied to reduce the environmental footprint of the synthesis, for instance, by utilizing renewable starting materials and exploring solvent-free reaction conditions.
Exploration of Novel Reactivity and Transformation Pathways
While the nucleophilic substitution of the chloride is the most common transformation of this compound, there is a growing interest in exploring its untapped reactivity. Future research will likely delve into novel transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the methylene bridge. This would significantly broaden the synthetic utility of this building block, allowing for the construction of more complex molecular architectures. Additionally, investigations into the reactivity of the pyrrolidine (B122466) ring itself, through methods like C-H activation, could open up new avenues for functionalization, leading to a diverse array of substituted pyrrolidine derivatives with unique properties and applications.
Expansion of Applications in Materials Science (e.g., Ionic Liquids)
The unique structural features of the this compound moiety make it an attractive component for the design of advanced materials. One promising area is the development of novel ionic liquids. By quaternizing the pyrrolidine nitrogen, a variety of pyrrolidinium-based ionic liquids can be synthesized. These materials exhibit interesting properties, such as high thermal stability and tunable viscosity, making them suitable for applications in electrochemistry, catalysis, and as green solvents. The table below illustrates some examples of pyrrolidinium-based ionic liquids derived from this compound.
| Cation | Anion | Key Properties | Potential Applications |
| N-alkyl-N-methyl-2-(alkoxymethyl)pyrrolidinium | Various | Tunable hydrophobicity, electrochemical stability | Electrolytes, catalysts, extraction solvents |
| Prolinol-derived chiral ionic liquids | Various | Chirality, hydrogen-bonding capability | Chiral solvents, asymmetric catalysis |
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
To meet the increasing demand for this compound and its derivatives, particularly in the pharmaceutical industry, there is a need for more efficient and scalable manufacturing processes. Flow chemistry offers a promising solution, enabling continuous production with enhanced safety, better process control, and higher yields. The integration of the synthesis of this compound into flow reactors can facilitate rapid optimization of reaction conditions and allow for seamless scale-up. Furthermore, the use of automated synthesis platforms can accelerate the discovery of new derivatives by enabling high-throughput screening of different reaction parameters and starting materials.
Design of New Bioactive Molecules Incorporating the this compound Motif
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a wide range of therapeutic agents. Future research will continue to leverage this motif in the design of new drugs targeting various diseases. Its rigid, five-membered ring system can effectively orient functional groups in three-dimensional space, leading to high-affinity interactions with biological targets. For example, it is a crucial intermediate in the synthesis of potent and selective ligands for nicotinic acetylcholine (B1216132) receptors. The development of novel synthetic methodologies will further empower medicinal chemists to create diverse libraries of this compound-containing compounds for biological screening, ultimately leading to the discovery of next-generation therapeutics.
Q & A
Q. What are the established synthetic routes for 2-(chloromethyl)pyrrolidine, and how can reaction conditions be optimized for academic research purposes?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or ring-closure reactions. For example, chlorination of pyrrolidine derivatives using reagents like thionyl chloride (SOCl₂) under controlled temperatures (0–25°C) can introduce the chloromethyl group. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-chlorination.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures improves yield (typically 60–75%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical splash goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation (ECHA hazard code H335) .
- Waste disposal : Collect residues in halogenated waste containers and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .
- Emergency response : Immediate eye irrigation with water for 15 minutes if exposed (ECHA H318) .
Q. How does the chloromethyl group influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group acts as a reactive electrophilic site, enabling:
- Nucleophilic attack : Amines, thiols, or alcohols displace the chloride, forming pyrrolidine derivatives.
- Steric effects : The pyrrolidine ring’s puckered conformation directs substitution to the less hindered equatorial position.
- Kinetic studies : Reaction rates in polar solvents (e.g., DMSO) are 2–3× faster than in non-polar media, as measured by HPLC monitoring .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies in biological activity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:
- Structural variability : Minor modifications (e.g., substituent position) alter target binding. Use X-ray crystallography or NMR to confirm derivative structures.
- Assay conditions : Standardize in vitro assays (e.g., NO secretion in macrophages) using identical cell lines and LPS concentrations .
- SAR analysis : Computational docking (e.g., AutoDock Vina) identifies key interactions with iNOS or COX-2 enzymes, reconciling activity differences .
Q. How can computational chemistry predict the environmental impact and degradation pathways of this compound?
- Methodological Answer : Computational tools like EPI Suite or molecular dynamics simulations model:
- Hydrolysis rates : Predict half-life in aquatic systems (e.g., pH-dependent hydrolysis to pyrrolidine derivatives).
- Toxicity profiles : QSAR models correlate structural features with ecotoxicity (e.g., LC₅₀ for Daphnia magna).
- Degradation products : DFT calculations identify intermediates, such as pyrrolidine-2-methanol, which may persist in soil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
